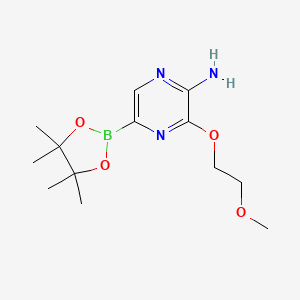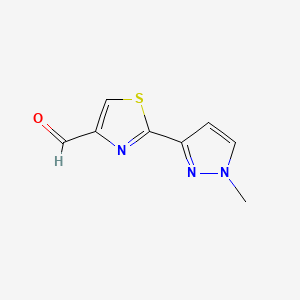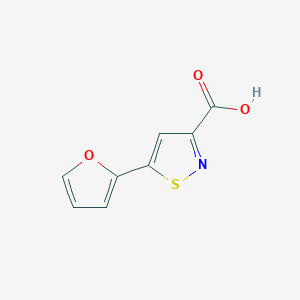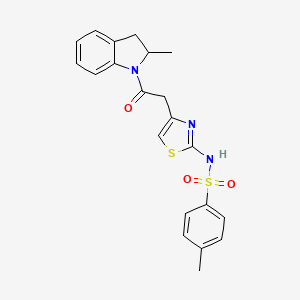
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin et al. (2020) introduced a new zinc phthalocyanine derivative substituted with new benzenesulfonamide groups, showing promising properties for photodynamic therapy (PDT). This compound exhibited high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, essential for Type II PDT mechanisms aimed at cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and DNA Binding Properties
González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, cleavage, genotoxicity, and anticancer activity. The study demonstrated the compounds' capability to induce cell death primarily through apoptosis in human tumor cells, highlighting the importance of the sulfonamide derivative in governing the interaction with DNA (González-Álvarez et al., 2013).
Antibacterial Properties
Feng et al. (2021) explored the synthesis of new d10 metal complexes based on modified sulfonamide acid, revealing the compounds' luminescence and antibacterial properties. These findings suggest a potential for the development of new antimicrobial agents leveraging the structural features of sulfonamide-based complexes (Feng et al., 2021).
Synthetic Methodologies for Benzodiazines
Mathew et al. (2017) provided an overview of the synthesis and applications of benzodiazines, a class of compounds with broad biological properties, including those containing sulfonamide groups. These methodologies support the development of new therapeutic agents across pharmaceutical and agrochemical industries (Mathew, Papp, Paknia, Fustero, & Surya Prakash, 2017).
Enzyme Inhibition and Molecular Docking Studies
Alafeefy et al. (2015) investigated a series of benzenesulfonamides as inhibitors of carbonic anhydrase isozymes, demonstrating significant inhibitory activity. These findings underscore the potential of sulfonamide derivatives in designing inhibitors for specific enzymes implicated in various diseases, including cancer and glaucoma (Alafeefy et al., 2015).
Properties
IUPAC Name |
4-methyl-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-7-9-18(10-8-14)29(26,27)23-21-22-17(13-28-21)12-20(25)24-15(2)11-16-5-3-4-6-19(16)24/h3-10,13,15H,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCPSVAUYCRCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2672249.png)

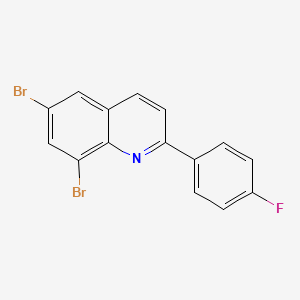

![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
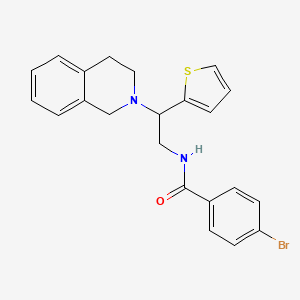
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2672257.png)



